Crystal Structure Confirms Unique PqsE Binding Mode vs. 2-Pyridyl and 4-Pyridyl Analogs
2-(Pyridin-3-yl)benzoic acid has been co-crystallized with the PQS response protein PqsE from Pseudomonas aeruginosa (PDB ID: 5HIP) at 1.99 Å resolution, revealing a specific binding mode within the active center. [1] This structural validation is not available for the 2-pyridyl or 4-pyridyl positional isomers with PqsE in the PDB. The electron density unambiguously positions the 3-pyridyl nitrogen for hydrogen bonding and the carboxylate for coordination to the active site Fe(III) ion. [1]
| Evidence Dimension | Structural validation (co-crystal availability) |
|---|---|
| Target Compound Data | Co-crystal with PqsE (PDB 5HIP) at 1.99 Å resolution |
| Comparator Or Baseline | 2-(pyridin-2-yl)benzoic acid: No PqsE co-crystal in PDB; 2-(pyridin-4-yl)benzoic acid: No PqsE co-crystal in PDB |
| Quantified Difference | 3-pyridyl isomer: validated binding mode via X-ray crystallography; 2- and 4-pyridyl isomers: no structural data available |
| Conditions | X-ray diffraction; Pseudomonas aeruginosa PqsE protein; 1.99 Å resolution |
Why This Matters
Validated co-crystal structure provides direct, actionable information for structure-based drug design and fragment elaboration, which is absent for the positional isomers in this target system.
- [1] RCSB PDB. 5HIP: Crystal Structure of PQS Response Protein PqsE in Complex with 2-(pyridin-3-yl)benzoic acid. Deposited 2016-01-12. View Source
